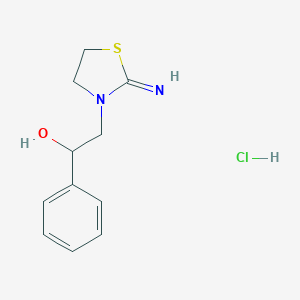

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;/h1-5,10,12,14H,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCSOQNQZVYAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1CC(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939161 |

Source

|

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17899-33-1 |

Source

|

| Record name | 3-Thiazolidineethanol, 2-imino-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17899-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imino-alpha-phenylthiazolidin-3-ethanol monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017899331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imino-α-phenylthiazolidin-3-ethanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a crucial chemical intermediate. The primary application of this compound is in the manufacturing of Levamisole, a widely used anthelmintic and immunomodulatory agent.[1][2] This document, intended for researchers and drug development professionals, details the core chemical principles, reaction mechanisms, and step-by-step experimental protocols for the principal synthesis routes. We will explore the strategic condensation of styrene oxide with 2-iminothiazolidine, including the synthesis of this key precursor, and conclude with the final salt formation. An alternative pathway is also discussed to provide a complete overview for process optimization and development.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound hinges on the formation of a key carbon-nitrogen bond that links the phenylethanol backbone to the thiazolidine ring. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common industrial and laboratory-scale syntheses.

The most direct and widely adopted approach involves a nucleophilic substitution reaction. This strategy disconnects the C-N bond between the thiazolidine ring and the ethanol side chain, identifying Styrene Oxide and 2-Iminothiazolidine (in its more reactive tautomeric form, 2-aminothiazoline) as the key starting materials. This pathway is favored for its atom economy and the ready availability of the precursors.

An alternative strategy involves forming the alcohol functionality late in the synthesis. This route disconnects the C-O bond of the alcohol, leading back to a ketone intermediate, which can be formed from the reaction of α-bromoacetophenone and 2-Iminothiazolidine . While viable, this route requires an additional reduction step.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2-Iminothiazolidine

The availability of high-purity 2-iminothiazolidine (often referred to by its tautomer, 2-aminothiazoline) is critical for the success of the primary synthesis pathway. The most established method involves a two-step process starting from ethanolamine.

Pathway Logic:

-

Chlorination: Ethanolamine is first converted to 2-chloroethylamine hydrochloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts (SO₂ and HCl gas) are volatile and easily removed, simplifying purification.[3]

-

Cyclization: The resulting 2-chloroethylamine hydrochloride is then reacted with thiourea. In this step, the amine from one molecule of thiourea attacks the electrophilic carbon bearing the chlorine atom, while the sulfur atom attacks the other carbon, leading to cyclization and the formation of the five-membered thiazolidine ring.[3]

Caption: Synthesis workflow for 2-Iminothiazolidine.

Experimental Protocol: Synthesis of 2-Iminothiazolidine

This protocol is adapted from established methods for the synthesis of 2-aminothiazoline and its precursors.[3]

Part A: 2-Chloroethylamine Hydrochloride

-

Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add ethanolamine and an organic solvent such as toluene.

-

Reagent Addition: Cool the stirred mixture to approximately 10°C in an ice bath. Slowly add thionyl chloride dropwise via the dropping funnel, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours.

-

Workup: Allow the reaction to cool. Remove the solvent and any unreacted thionyl chloride under reduced pressure to yield crude 2-chloroethylamine hydrochloride as a solid.

Part B: 2-Iminothiazolidine (from 2-Chloroethylamine HCl)

-

Setup: In a flask equipped with a stirrer and reflux condenser, dissolve the crude 2-chloroethylamine hydrochloride and thiourea in an appropriate solvent (e.g., ethanol or isopropanol).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After cooling, the product may precipitate. If not, the solvent can be partially removed under vacuum. The crude product is then collected by filtration.

-

Purification: The crude solid is neutralized with a base (e.g., concentrated NaOH solution) and extracted with an organic solvent like diethyl ether. The solvent is then removed to yield purified 2-iminothiazolidine.[4]

| Reagent | Molar Ratio (relative to Ethanolamine) | Purity Goal | Expected Yield |

| Ethanolamine | 1.0 | >99% | - |

| Thionyl Chloride | ~1.3 | >98% | >90% (crude) |

| Thiourea | ~1.0 (relative to Chloroethylamine) | >99% | >70% |

Primary Synthesis Pathway: Condensation of Styrene Oxide

This pathway represents the core of the synthesis, involving the nucleophilic ring-opening of styrene oxide by 2-iminothiazolidine.

Mechanism: The reaction is an aminolysis of an epoxide.[5][6] The nitrogen atom at position 3 of the 2-iminothiazolidine ring acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the phenyl group, the attack occurs preferentially at the terminal, less substituted carbon atom of the epoxide. This regioselectivity is crucial as it yields the desired 2-substituted-1-phenylethanol structure. The reaction is typically carried out in a protic solvent which facilitates the protonation of the oxygen atom in the transition state, accelerating the ring-opening.

Caption: Primary synthesis of the free base intermediate.

Experimental Protocol: Synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol

-

Setup: Charge a reaction vessel with 2-iminothiazolidine and a suitable solvent, such as isopropanol or methanol.

-

Reagent Addition: Begin stirring the mixture and add styrene oxide. The addition may be done in one portion or dropwise depending on the scale and exothermicity.

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

-

Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

| Reagent | Molar Ratio (relative to Styrene Oxide) | Solvent | Temperature | Typical Yield |

| Styrene Oxide | 1.0 | Isopropanol | 70-80°C | 85-95% |

| 2-Iminothiazolidine | 1.0 - 1.1 | Methanol | 60-70°C | 85-95% |

Final Step: Hydrochloride Salt Formation

To improve the stability, handling, and aqueous solubility of the final compound, the free base is converted to its hydrochloride salt. This is a standard acid-base neutralization reaction.

Protocol: Preparation of the Hydrochloride Salt

-

Dissolution: Suspend or dissolve the crude 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol in a suitable organic solvent like isopropanol or acetone.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in isopropanol) until the pH of the solution becomes acidic (pH 2-3).

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be stirred in an ice bath to maximize precipitation.

-

Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove residual acid, and dry thoroughly under vacuum.

Alternative Synthesis Pathway: The α-Bromoacetophenone Route

An alternative, though less common, pathway begins with α-bromoacetophenone.[2] This method builds the molecule in a different order, first establishing the C-N bond and then creating the alcohol functionality via reduction.

Pathway Logic:

-

Alkylation: 2-Iminothiazolidine is N-alkylated with α-bromoacetophenone to form 3-phenacyl-2-imino-1,3-thiazolidine.

-

Reduction: The ketone group in this intermediate is then selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding the desired product.

Caption: Alternative synthesis via a ketone intermediate.

This route offers an alternative for scenarios where styrene oxide may be less desirable or available. However, it involves an extra reduction step and the use of a brominated starting material, which can present different handling and purification challenges.

References

-

PubMed. (n.d.). A new facile chemoenzymatic synthesis of levamisole. Retrieved from [Link]

-

The Chemical Properties and Synthesis of Levamisole HCl. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

- Google Patents. (n.d.). US4314066A - Synthesis of tetramisole, levamisole and their derivatives.

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of levamisole. Retrieved from [Link]

-

Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]

- Birkinshaw, T. N., et al. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry.

- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.

-

ResearchGate. (n.d.). Aminolysis of styrene oxide. (i) Influence of reaction time. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86660, 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Aminolysis reactions of styrene oxide over different.... Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 3. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride is a novel heterocyclic compound containing a thiazolidine motif.[1][2] While extensive peer-reviewed literature on its specific biological activity is not yet available, its structural components suggest potential therapeutic applications. The thiazolidine ring is a core structure in various pharmacologically active compounds with a wide range of activities, including antidiabetic, antimicrobial, and anticancer effects.[1] The presence of this moiety, combined with a phenylethanol group, warrants investigation into its mechanism of action.

Publicly available information from patent literature suggests a potential role for this compound as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This guide, therefore, will focus on the putative mechanism of action of this compound as a DPP-4 inhibitor. It will provide a scientifically grounded, hypothetical framework for its action, based on the well-established mechanisms of known DPP-4 inhibitors.[3][4][5][6] Furthermore, this document will serve as a practical guide for researchers by outlining a comprehensive experimental workflow to elucidate and validate this proposed mechanism.

Part 1: Proposed Mechanism of Action - DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[6] It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][6] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels.[3][4]

Based on this, the proposed mechanism of action for this compound is as follows:

-

Binding to DPP-4: The compound is hypothesized to bind to the active site of the DPP-4 enzyme, preventing its interaction with natural substrates like GLP-1 and GIP.

-

Incretin Preservation: By blocking DPP-4 activity, the degradation of GLP-1 and GIP is inhibited, leading to elevated levels of these active hormones in the circulation.[3]

-

Downstream Physiological Effects:

-

Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in a glucose-dependent manner, which reduces the risk of hypoglycemia.[3]

-

Suppressed Glucagon Release: Increased GLP-1 levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[3][4]

-

Delayed Gastric Emptying: GLP-1 can also slow down gastric emptying, which contributes to a feeling of satiety and can help in weight management.[4]

-

Signaling Pathway Diagram

Caption: Proposed mechanism of action via DPP-4 inhibition.

Part 2: Experimental Workflow for Mechanism Elucidation

To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. The following workflow outlines the key stages of investigation.

Experimental Workflow Diagram

Caption: A phased experimental workflow for mechanism validation.

Phase 1: In Vitro Characterization

DPP-4 Enzyme Inhibition Assay

Objective: To determine if the compound directly inhibits DPP-4 enzyme activity and to calculate its potency (IC50).

Methodology: A fluorometric kinetic assay is a standard method.[7]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare solutions of recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC).[8]

-

-

Assay Procedure (96-well plate format):

-

Add the diluted compound or vehicle control to the wells.

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

Monitor the fluorescence intensity (λex = 360 nm, λem = 460 nm) over time using a plate reader.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinetic Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology: Perform the DPP-4 inhibition assay with varying concentrations of both the inhibitor and the substrate.

Protocol:

-

Follow the general protocol for the DPP-4 inhibition assay.

-

For each concentration of the inhibitor, perform the assay with a range of substrate concentrations.

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the mode of inhibition.

Selectivity Profiling

Objective: To assess the selectivity of the compound for DPP-4 over other related proteases (e.g., DPP-8, DPP-9, FAP).

Methodology: Perform enzyme inhibition assays using a panel of related dipeptidyl peptidases.

Protocol:

-

Adapt the DPP-4 inhibition assay protocol for other DPP enzymes, using their respective preferred substrates.

-

Determine the IC50 values for the compound against each enzyme in the panel.

-

Calculate the selectivity ratio (IC50 for other proteases / IC50 for DPP-4).

Phase 2: Cell-Based Functional Assays

Incretin Release Assay

Objective: To measure the effect of the compound on the secretion of GLP-1 and GIP from enteroendocrine cells.

Methodology: Utilize an in vitro cell culture model of enteroendocrine L-cells (e.g., STC-1 or NCI-H716 cell lines).[9]

Protocol:

-

Cell Culture: Culture STC-1 or NCI-H716 cells to confluence in appropriate media.

-

Treatment: Treat the cells with the investigational compound in the presence of a secretagogue (e.g., glucose, fatty acids).

-

Sample Collection: Collect the cell culture supernatant at various time points.

-

Quantification: Measure the concentration of active GLP-1 and GIP in the supernatant using commercially available ELISA kits.

-

Data Analysis: Compare the levels of secreted incretins in treated versus untreated cells.

GLP-1 Receptor Activation Assay

Objective: To confirm that the increased GLP-1 resulting from DPP-4 inhibition leads to downstream receptor activation.

Methodology: Use a reporter cell line that expresses the human GLP-1 receptor and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE).[10][11]

Protocol:

-

Cell Culture and Treatment: Culture the GLP-1R reporter cells and treat them with conditioned media from the incretin release assay (from step 2.1) or with a known GLP-1 agonist as a positive control.

-

Reporter Gene Assay: After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).[12]

-

Data Analysis: An increase in reporter activity indicates the activation of the GLP-1 receptor signaling pathway.[13]

Phase 3: In Vivo Pharmacodynamics and Pharmacokinetics

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of the compound on glucose tolerance in an animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Methodology: A standard OGTT protocol.

Protocol:

-

Animal Dosing: Administer the compound or vehicle control to fasted animals.

-

Glucose Challenge: After a specified time, administer an oral glucose load.

-

Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Analysis: Measure blood glucose and plasma insulin levels.

-

Data Interpretation: A significant reduction in the glucose excursion and an increase in insulin levels in the treated group compared to the control group would support the proposed mechanism of action.

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology: In vivo studies in animal models (e.g., rats, mice).

Protocol:

-

Dosing: Administer the compound via relevant routes (e.g., oral, intravenous).

-

Sample Collection: Collect plasma, urine, and feces at multiple time points.

-

Bioanalysis: Quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.

-

Parameter Calculation: Determine key PK parameters such as half-life, bioavailability, clearance, and volume of distribution. Studies on similar thiazolidine derivatives can provide insights into expected metabolic pathways and potential for CYP enzyme inhibition.[14][15][16][17]

Data Presentation

Table 1: Hypothetical In Vitro Activity and Selectivity Profile

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 50 | - |

| DPP-8 | >10,000 | >200x |

| DPP-9 | >10,000 | >200x |

| FAP | >10,000 | >200x |

Table 2: Hypothetical In Vivo Efficacy in an OGTT

| Treatment Group | AUC Glucose (0-120 min) (mg/dL*min) | % Reduction vs. Vehicle |

| Vehicle Control | 30,000 | - |

| Compound (10 mg/kg) | 18,000 | 40% |

| Sitagliptin (10 mg/kg) | 16,500 | 45% |

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound as a DPP-4 inhibitor, based on its chemical structure and preliminary patent data. The proposed experimental workflow provides a comprehensive roadmap for researchers to rigorously test this hypothesis, from initial in vitro enzyme kinetics to in vivo efficacy studies.

Successful validation of this mechanism would position this compound as a promising candidate for further development as a therapeutic agent for type 2 diabetes. Future research should also focus on detailed toxicological studies, formulation development, and long-term efficacy and safety assessments in relevant preclinical models.

References

- Dr.Oracle. (2025, August 18). What is the mode of action of Dipeptidyl Peptidase-4 (DPP4) inhibitors?

- Wikipedia. (2024, November 28). Dipeptidyl peptidase-4 inhibitor.

- Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705.

- Diabetes UK. DPP-4 inhibitors (gliptins).

- Baetta, R., & Corsini, A. (2009). Pharmacology of dipeptidyl peptidase-4 inhibitors: Similarities and differences. Best Practice & Research Clinical Endocrinology & Metabolism, 23(4), 479-486.

- Khan, I., et al. (2023).

- BPS Bioscience. (n.d.).

- Khan, I., et al. (2023).

- Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 886394.

- S, R., et al. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. Xenobiotica, 50(9), 1045-1053.

- Khan, I., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.

- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.

- Indigo Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R).

- Kumari, A., et al. (2023).

- Auciello, F. R., & Drucker, D. J. (2014). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (88), 51662.

- Al-Qaisi, J. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.

- Axxam. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field.

- Almubarak, A. M., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720.

- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.

- Cayman Chemical. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System.

- National Center for Biotechnology Information. (n.d.). 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. PubChem.

- Kawazoe, et al. (2002).

- Rogers, R. D., et al. (2006).

- Schering AG. (1972). DE2233481C3 - Process for the preparation of 2-imino-3- <2-hydroxy-2-phenylethyl) thiazolidine.

- Alfa Chemistry. (n.d.). CAS 10060-88-5 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol.

- Sumitomo Chemical Company, Limited. (1999). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- Sigma-Aldrich. (n.d.). 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol.

- Zotova, T. A., et al. (2021). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 17, 1397-1406.

- Al-Masoudi, N. A., et al. (2012). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 17(9), 10848-10859.

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol | C11H14N2OS | CID 86660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 6. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. caymanchem.com [caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. axxam.com [axxam.com]

- 14. [PDF] Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives | Semantic Scholar [semanticscholar.org]

- 15. Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives - ProQuest [proquest.com]

- 16. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known chemical and physical properties of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride. While this compound is available commercially as a research chemical, detailed characterization and biological activity data in peer-reviewed literature are limited. This document consolidates available information from chemical databases, supplier specifications, and related patent literature to serve as a valuable resource for researchers.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a phenyl ethanol moiety attached to an iminothiazolidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for compounds intended for biological research.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol hydrochloride | [1] |

| Synonyms | 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol hydrochloride | |

| CAS Number | 17899-33-1 (for hydrochloride); 10060-88-5 (for parent compound) | [1][2] |

| Molecular Formula | C₁₁H₁₅ClN₂OS | |

| Molecular Weight | 258.77 g/mol | |

| Melting Point | 222-223 °C | |

| Appearance | Powder | |

| Storage Temperature | Room Temperature |

Note: The properties listed are primarily from commercial supplier data and may not have been independently verified in peer-reviewed literature.

Synthesis and Structural Elucidation

Conceptual Synthesis Pathway

The synthesis likely involves a multi-step process, beginning with the formation of the phenylethanolamine backbone, followed by the construction of the iminothiazolidine ring.

Caption: Plausible synthetic workflow for the target compound.

Detailed Protocol (Hypothesized)

A potential synthesis could involve the reaction of 2-amino-1-phenylethanol with a suitable electrophile to facilitate the cyclization with thiourea. The final step would be the formation of the hydrochloride salt.

Step 1: Synthesis of a reactive intermediate. 2-amino-1-phenylethanol could be reacted with a reagent like chloroacetaldehyde or a protected version thereof, to introduce the necessary functional group for the subsequent cyclization.

Step 2: Cyclization with Thiourea. The intermediate from Step 1 would then be reacted with thiourea in the presence of an acid catalyst. This reaction would form the 2-iminothiazolidine ring.

Step 3: Hydrochloride Salt Formation. The free base of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol would be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt.

Step 4: Purification. The final product would be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

It is crucial to note that this is a hypothesized protocol. Researchers should consult relevant patents and perform appropriate reaction optimization and product characterization.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified. For researchers working with this compound, the following are predicted spectral characteristics based on its structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the phenyl ring.

-

Methine Proton (-CHOH): A multiplet or doublet of doublets around 4.8-5.2 ppm.

-

Methylene Protons (-CH₂-N): Two distinct multiplets corresponding to the diastereotopic protons of the methylene group adjacent to the nitrogen of the thiazolidine ring.

-

Thiazolidine Ring Protons: Multiplets for the two methylene groups of the thiazolidine ring.

-

Imino and Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Aromatic Carbons: Signals in the region of 125-145 ppm.

-

Methine Carbon (-CHOH): A signal around 70-75 ppm.

-

Methylene Carbon (-CH₂-N): A signal in the range of 50-60 ppm.

-

Thiazolidine Ring Carbons: Signals for the two methylene carbons of the thiazolidine ring.

-

Imino Carbon (C=N): A signal in the downfield region, potentially around 160-170 ppm.

Expected IR Spectral Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Imino group): A sharp to broad band around 3100-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

-

C=N Stretch (Imino group): A strong absorption band around 1600-1650 cm⁻¹.

-

C-O Stretch (Alcohol): A band in the region of 1000-1260 cm⁻¹.

Potential Pharmacological Activity and Toxicological Profile

While specific pharmacological and toxicological data for this compound are not available, the broader class of thiazolidine derivatives has been extensively studied and is known to exhibit a wide range of biological activities.

Potential Therapeutic Areas of Interest

Thiazolidine-containing compounds have been investigated for a variety of therapeutic applications, including:

-

Anticancer: Some thiazolidinone derivatives have shown potential as inhibitors of various kinases and other targets involved in cancer progression.[3][4]

-

Antimicrobial: The thiazolidine scaffold is present in some antimicrobial agents, and derivatives have been explored for their antibacterial and antifungal properties.[5][6]

-

Antidiabetic: The thiazolidinedione class of drugs (e.g., pioglitazone) are well-known for their use in treating type 2 diabetes.

-

Antiviral and Anti-inflammatory: Various derivatives have been screened for these activities.

It is plausible that this compound could be investigated in these or other therapeutic areas.

Toxicology

No specific toxicology studies for this compound are publicly available. A Safety Data Sheet (SDS) for the hydrochloride salt indicates that it is harmful if swallowed (H302). General safety precautions for handling research chemicals should be strictly followed. Exploratory toxicology studies on related 2,3-substituted imidazo[1,2-a]pyridines have been conducted, suggesting a pathway for evaluating the safety of novel heterocyclic compounds.[7]

Experimental Protocols for In Vitro and In Vivo Evaluation

Given the lack of specific published assays for this compound, researchers can adapt established protocols for evaluating the biological activity of novel small molecules.

General Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of the title compound.

Example In Vitro Assay: Cytotoxicity Screening

This protocol describes a general method for assessing the cytotoxic effects of the compound on a cancer cell line using an MTT assay.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a research chemical with potential for investigation in various fields of drug discovery. This guide has compiled the currently available information on its chemical and physical properties. A significant opportunity exists for the research community to contribute to a more comprehensive understanding of this molecule through detailed synthesis, full spectral characterization, and thorough biological and toxicological evaluation.

References

-

PubChem. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. Available from: [Link]

- Shafiee, A., & Ghafghazi, S. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 12(10), 1729-1741.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 191-216.

- Worachartcheewan, A., Pingaew, R., Prachayasittikul, V., Apiraksattayakul, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Reyes-Ramírez, A., Rivera-Fernández, J., Muñoz-Hernández, M. A., Jung-Cook, H., & Corona-Becerril, D. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 856-867.

- Moshabela, J. T., Mphahlele, M. J., & Maluleka, M. M. (2022). Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation. Chemistry & Biodiversity, 19(10), e202200729.

- Li, Y., Li, Q., & Liu, A. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)

Sources

- 1. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol | C11H14N2OS | CID 86660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigator's Technical Guide to the Biological Potential of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties and potential biological activities of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride (Compound 1 ). While direct biological studies on this specific molecule are not extensively reported in peer-reviewed literature, its chemical architecture—a fusion of an iminothiazolidine core and a 1-phenylethanol moiety—suggests a fertile ground for investigation. This guide synthesizes the known biological activities of these constituent scaffolds to build a robust, hypothesis-driven framework for future research. We present detailed, field-proven experimental protocols to systematically evaluate its potential as an antimicrobial, antifungal, and cytotoxic agent. The causality behind each experimental design is explained, providing a self-validating system for rigorous scientific inquiry.

Introduction: Unveiling a Molecule of Interest

This compound, with the Chemical Abstracts Service (CAS) number 10060-88-5 for its free base, is a heterocyclic compound of significant interest.[1] Its structure is characterized by a five-membered thiazolidine ring containing an exocyclic imine group, linked via a nitrogen atom to a 1-phenylethanol side chain.

The thiazolidine ring and its derivatives are recognized as "privileged structures" in medicinal chemistry.[2][3][4][5][6] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[7] Similarly, the phenylethanol moiety is not merely a structural component but is known to possess intrinsic biological effects, including antimicrobial and membrane-disrupting properties.[8][9]

The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical property for biological testing and potential pharmaceutical formulation. This guide will, therefore, explore the untapped potential of this molecule by delineating a clear, actionable research plan grounded in the established bioactivities of its core components.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Compound 1 is fundamental to designing meaningful biological assays and interpreting the results.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂OS | PubChem[1] |

| Molecular Weight | 222.31 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol | PubChem[1] |

| CAS Number | 10060-88-5 (free base) | PubChem[1] |

| Form | Solid | Sigma-Aldrich |

| XLogP3 | 1.4 | PubChem[1] |

The Scientific Rationale: A Hypothesis-Driven Approach

The absence of direct biological data for Compound 1 necessitates a predictive approach based on structure-activity relationships (SAR) derived from analogous compounds.

The Iminothiazolidine Core: A Hub of Antimicrobial Activity

The 2-iminothiazolidine and related thiazolidin-4-one scaffolds are cornerstones of numerous compounds with potent biological effects. Extensive research has demonstrated their efficacy as:

-

Antifungal Agents: Derivatives of 2-imino-thiazolidin-4-ones have shown significant fungicidal activity against a range of agricultural and clinical fungi.[7][10] The mechanism often involves the inhibition of key fungal enzymes, such as sterol demethylases (e.g., CYP51), disrupting cell membrane integrity.[4]

-

Antibacterial Agents: Thiazolidinone derivatives exhibit broad-spectrum antibacterial activity, including against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The proposed mechanisms can include the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[4]

The 1-Phenylethanol Moiety: A Modulator of Membrane Interaction

2-Phenylethanol (2-PE) is a well-characterized aromatic alcohol with recognized antimicrobial properties.[11] Its amphipathic nature allows it to interfere with microbial cell membranes, increasing their fluidity and disrupting critical functions like nutrient transport and energy generation.[8][9] The bacteriostatic activity of 2-PE and its derivatives often correlates directly with their ability to bind to and partition within the lipid bilayer.[9]

The presence of this moiety in Compound 1 suggests two key possibilities:

-

It may confer its own antimicrobial activity.

-

It could enhance the activity of the iminothiazolidine core by facilitating the compound's interaction with and transport across microbial cell membranes.

The following diagram illustrates the logical framework for investigating the biological activity of Compound 1 .

Caption: Logical framework for the investigation of Compound 1.

Foundational Protocols: Synthesis and Characterization

For many researchers, the first practical step will be the synthesis of Compound 1 . While specific literature for this exact molecule's synthesis is sparse, a general and robust method can be adapted from established procedures for similar structures.

Proposed Synthesis Workflow

A plausible synthetic route involves the reaction of 2-amino-2-thiazoline with styrene oxide. This approach is efficient and utilizes readily available starting materials.

Sources

- 1. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol | C11H14N2OS | CID 86660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. Biotechnological 2-Phenylethanol Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]

- 11. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-iminothiazolidin-3-yl)-1-phenylethanol scaffold serves as a pivotal precursor to a class of biologically active molecules, most notably the imidazo[2,1-b]thiazole derivative, Levamisole.[1] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs derived from this core. We will explore the chemical strategies for modifying the phenylethanol and iminothiazolidine moieties, detail the protocols for assessing their biological impact—with a focus on anti-proliferative and antiangiogenic activities—and synthesize the mechanistic basis for their action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Core Scaffold and Its Significance

The molecule 2-(2-iminothiazolidin-3-yl)-1-phenylethanol is a key intermediate in the synthesis of (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][2]thiazole, known as Levamisole.[1] Levamisole, originally developed as an anthelmintic agent, has demonstrated significant immunomodulatory and, more recently, antiangiogenic and anti-cancer properties.[3][4][5] The open-chain precursor, our topic molecule, provides a flexible platform for generating a diverse library of structural analogs. Modifications can be systematically introduced at three primary locations:

-

The Phenyl Ring: Substitution on the aromatic ring allows for tuning of electronic and steric properties, influencing target binding and pharmacokinetics.

-

The Ethanol Linker: Modification of the hydroxyl group or the alkyl chain can alter solubility, metabolic stability, and hydrogen bonding capacity.

-

The Iminothiazolidine Ring: Alkylation or acylation of the exocyclic imino group or modification of the ring itself can significantly impact biological activity.

The inherent reactivity of the precursor allows for its intramolecular cyclization to the rigid, bicyclic imidazothiazole system of Levamisole, a critical transformation that often dictates the pharmacological profile. This guide will treat both the open-chain analogs and their cyclized counterparts as intrinsically linked derivatives of the core scaffold.

Synthetic Strategies and Chemical Logic

The synthesis of analogs of 2-(2-iminothiazolidin-3-yl)-1-phenylethanol and their subsequent cyclization products involves well-established heterocyclic chemistry principles. The general approach focuses on building the core scaffold and then introducing diversity.

General Synthesis of the Iminothiazolidine Core

The foundational 2-iminothiazolidine ring is typically constructed via the condensation of an N-substituted aminoethanol derivative with a thiocyanate source or by reacting an appropriate aziridine with thiourea. A common and efficient method involves the reaction of a substituted 2-amino-1-phenylethanol with carbon disulfide and subsequent cyclization, or reaction with chloroacetyl chloride followed by treatment with potassium thiocyanate.[6]

Key Synthetic Workflow: From Precursor to Levamisole Analogs

The logical flow from the open-chain precursor to the cyclized, biologically active analogs is a cornerstone of developing this compound class. This workflow allows for the creation of a diverse library for screening.

Caption: Synthetic workflow from starting materials to diverse analogs.

Biological Evaluation: Protocols and Methodologies

Evaluating the therapeutic potential of novel analogs requires robust and reproducible in vitro assays. Based on the known activities of Levamisole, key areas of investigation are cytotoxicity against cancer cell lines and inhibition of angiogenesis.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for initial screening of potential anti-cancer compounds.

-

Cell Seeding: Plate tumor cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antiangiogenic Potential: HUVEC Tube Formation Assay

Angiogenesis is a critical process for tumor growth and metastasis.[3] The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a well-established in vitro model to assess a compound's ability to inhibit the formation of capillary-like structures.[10][11]

-

Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[10][11] Ensure the gel is evenly distributed and incubate at 37°C for at least 30-60 minutes to allow for polymerization.[10][11]

-

Cell Preparation: Culture HUVECs until they are 80-90% confluent. Harvest the cells using trypsin, neutralize, and resuspend them in a basal medium.[10]

-

Cell Seeding and Treatment: Seed 1-2 x 10⁴ HUVECs per well onto the polymerized Matrigel.[10] Immediately add the test analogs at various concentrations.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[10] During this period, untreated cells will migrate and align to form a network of polygonal tubes.

-

Visualization and Quantification: Visualize the tube network using a light microscope. For quantitative analysis, cells can be pre-labeled or post-stained with a fluorescent dye like Calcein AM.[10][12] Capture images and analyze them using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.

-

Analysis: Compare the quantitative parameters of treated wells to the vehicle control to determine the inhibitory effect of the compounds on angiogenesis.

Mechanism of Action & Structure-Activity Relationship (SAR)

Postulated Mechanism: Inhibition of VEGF Signaling

The antiangiogenic effects of Levamisole and its analogs are believed to be mediated, at least in part, through the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[5][13] VEGF is a potent pro-angiogenic factor that binds to its receptor (VEGFR) on endothelial cells, triggering a downstream signaling cascade that promotes cell proliferation, migration, and differentiation—all key steps in forming new blood vessels.[13] Analogs of 2-(2-iminothiazolidin-3-yl)-1-phenylethanol that inhibit tube formation likely interfere with one or more steps in this pathway.

Caption: Postulated inhibition of the VEGF signaling pathway by Levamisole analogs.

Structure-Activity Relationship Insights

SAR studies aim to correlate specific structural modifications with changes in biological activity. For Levamisole and related thiazolidine analogs, several key trends have been observed.

-

N-Alkylation: Straightforward alkylation of the imidazothiazole nitrogen (analogous to modifying the imine of the precursor) can have a profound effect. For instance, N-methyllevamisole proved to be more effective than the parent compound in inhibiting angiogenesis and inducing undifferentiated cluster morphology in HUVECs.[2][4] This suggests that introducing a positive charge or altering the steric bulk at this position is a favorable strategy.

-

Phenyl Ring Substitution: The electronic nature of substituents on the phenyl ring is a critical determinant of activity. Halogen substitution, such as with a p-bromo group on Levamisole, has been shown to enhance antiangiogenic effects.[2] In other thiazole series, electron-withdrawing groups on the phenyl ring are often key for activity.

-

Core Scaffold Rigidity: The cyclization from the flexible 2-(2-iminothiazolidin-3-yl)-1-phenylethanol to the rigid imidazo[2,1-b]thiazole scaffold of Levamisole is a significant conformational constraint. This rigidity is often essential for potent activity, locking the pharmacophore into an optimal geometry for target binding.

Quantitative SAR Data

The following table summarizes representative IC₅₀ values for various thiazolidine-based analogs from the literature, illustrating the impact of structural modifications on biological activity. While not direct analogs of the title compound, they demonstrate key SAR principles applicable to this scaffold.

| Compound Series | Modification | Assay/Cell Line | IC₅₀ (µM) | Reference |

| Adamantanyl Hydrazinylthiazoles | Adamantane + 4-Cl-phenyl | α-Amylase Inhibition | 16.34 | [14] |

| Adamantane + 4-Br-phenyl | α-Amylase Inhibition | 16.64 | [14] | |

| Thiazolyl-Pyrazolines | 2,4-dichloro-phenyl | P. falciparum | 11.80 | |

| Pyridine Derivatives | OH and CH₃ insertion | A375 Melanoma | 0.0015 | [15] |

| OMe insertion | A549 Lung Cancer | 17.63 | [15] | |

| Mesalamine-NSAID Hybrids | Hybrid D1 | DPPH Radical Scavenging | 18.50 (µg/mL) | [16] |

| Hybrid D3 | DPPH Radical Scavenging | 19.20 (µg/mL) | [16] |

Note: Data is compiled from various studies on related heterocyclic scaffolds to illustrate general SAR principles. Direct comparison requires standardized assay conditions.

Conclusion and Future Directions

The 2-(2-iminothiazolidin-3-yl)-1-phenylethanol hydrochloride scaffold is a validated starting point for the development of potent anti-proliferative and antiangiogenic agents. Its synthetic tractability allows for systematic modification of its core components, leading to a wide range of structural analogs. The close relationship to Levamisole provides a strong rationale for exploring this chemical space, particularly focusing on the inhibition of the VEGF signaling pathway.

Future research should focus on:

-

Expanding Analog Libraries: Synthesizing novel derivatives with diverse substitutions on the phenyl ring and various alkyl/acyl groups on the iminothiazolidine nitrogen.

-

Mechanism Deconvolution: Moving beyond pathway-level analysis to identify the specific molecular target(s) of the most active compounds.

-

In Vivo Validation: Advancing lead compounds identified through in vitro screening into preclinical animal models of cancer to assess efficacy and safety.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery of new, potent drug candidates derived from this promising heterocyclic core.

References

-

Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. (2012). PLoS ONE. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]

-

Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay. Creative Bioarray. [Link]

-

In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Coriell Institute for Medical Research. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. [Link]

-

Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. (2005). Angiogenesis. [Link]

-

Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. PLoS One. [Link]

-

Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives. (2012). PLoS ONE. [Link]

-

Comparison of structure–activity relationship between IC50 values of compounds. ResearchGate. [Link]

-

Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro. (2013). International Journal of Molecular Sciences. [Link]

-

Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro. (2013). International journal of molecular sciences. [Link]

-

Comparative IC 50 Values and Structure-Activity Correlation. ResearchGate. [Link]

-

2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. PubChem - NIH. [Link]

-

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2001). Molecules. [Link]

-

Drug like properties of select compounds (mean IC 50 values are shown). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Levamisole. PubChem - NIH. [Link]

-

ChemInform Abstract: Synthesis of Novel 2-Iminothiazolidin-4-ones (III). ResearchGate. [Link]

Sources

- 1. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. clyte.tech [clyte.tech]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. ibidi.com [ibidi.com]

- 13. Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Unseen Catalyst: A Technical History of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride and the Genesis of Levamisole

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: From Obscure Intermediate to Pharmaceutical Cornerstone

In the annals of drug discovery, the final active pharmaceutical ingredient (API) often overshadows the crucial intermediates that pave its synthetic path. One such pivotal, yet lesser-known, molecule is 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride (CAS No: 17899-33-1).[1][2][3] This guide illuminates the discovery and history of this compound, not as a standalone entity, but as the direct precursor to Levamisole , a drug with a rich and varied history as a potent anthelmintic and a pioneering immunomodulator.[4][5] Understanding the journey of this intermediate provides a deeper insight into the development, synthesis, and multifaceted applications of Levamisole, a compound that has traversed the fields of veterinary medicine, oncology, and immunology.

The Breakthrough at Janssen Pharmaceutica: The Birth of Tetramisole

The story begins in 1966 at Janssen Pharmaceutica in Belgium, where a team of scientists synthesized a novel compound with powerful anthelmintic (anti-parasitic worm) properties.[4] The initial synthesis resulted in a racemic mixture of two enantiomers, a 50/50 blend of the levorotatory (left-handed) and dextrorotatory (right-handed) molecules. This mixture was named Tetramisole .[4]

Subsequent pharmacological investigations revealed a critical distinction: the anthelmintic activity resided almost exclusively in the levorotatory isomer. This active enantiomer was isolated and named Levamisole ((S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][6][7]thiazole), while the largely inactive R-enantiomer was named Dextramisole.[8] This discovery was a landmark in stereopharmacology, emphasizing that a molecule's three-dimensional geometry is paramount to its biological function. The original racemic hydrochloride salt, tetramisole, had a reported melting point of 264–265 °C, while the free base melts at 87–89 °C.[4] Levamisole itself was eventually placed on the World Health Organization's List of Essential Medicines.[4]

Core Synthesis: The Central Role of this compound

The industrial synthesis of Levamisole hinges on the formation and subsequent cyclization of its precursor, 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol. One established synthetic route clearly illustrates this process, starting from styrene oxide and 2-iminothiazolidine.

Experimental Protocol: Synthesis of Levamisole via Intermediate

This protocol synthesizes insights from various established chemical synthesis literature.[9][10]

Step 1: Formation of the Intermediate: 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol

-

Reactants: Styrene oxide and 2-iminothiazolidine are charged into a reaction vessel.

-

Reaction: The mixture is heated, causing the epoxide ring of styrene oxide to open and react with the nitrogen atom of the 2-iminothiazolidine.

-

Product: This reaction yields the key intermediate, 3-(2-phenyl-2-hydroxyethyl)-2-imino-1,3-thiazolidine, also known as 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol.[9]

Step 2: Cyclization to form Levamisole

-

Chlorination: The hydroxyl (-OH) group of the intermediate is replaced with a chlorine atom. This is typically achieved by treating the intermediate with a chlorinating agent like thionyl chloride (SOCl₂).

-

Intramolecular Cyclization: The resulting chlorinated compound is then heated, often in the presence of a base. This promotes an intramolecular reaction where the imino group attacks the carbon bearing the chlorine atom, closing the second ring.

-

Product: This cyclization step forms the fused imidazo[2,1-b]thiazole ring system characteristic of Levamisole.[9]

Step 3: Salt Formation

-

Salification: The resulting Levamisole free base is treated with hydrochloric acid (HCl) to form the more stable and water-soluble hydrochloride salt, Levamisole HCl.[11]

Caption: Synthetic pathway of Levamisole HCl highlighting the key intermediate.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key properties of the intermediate and the final API.

| Property | 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol[12][13] | Levamisole Hydrochloride[11][14] |

| CAS Number | 10060-88-5 (base), 17899-33-1 (HCl salt) | 16595-80-5 |

| Molecular Formula | C₁₁H₁₄N₂OS | C₁₁H₁₂N₂S · HCl |

| Molecular Weight | 222.31 g/mol | 240.75 g/mol |

| Appearance | Not widely documented, likely a solid | White to off-white crystalline powder |

| Solubility | Not widely documented | Freely soluble in water |

| Key Role | Synthetic Precursor / Intermediate | Active Pharmaceutical Ingredient (API) |

Pharmacological Profile: A Molecule of Duality

Levamisole is distinguished by its two distinct, well-characterized mechanisms of action.

Anthelmintic Action: Neuromuscular Paralysis

Levamisole's primary action against parasitic worms is as a potent and specific nicotinic acetylcholine receptor (nAChR) agonist.[4][14]

-

Mechanism: It binds to and stimulates the nAChRs located on the muscle cells of nematodes.

-

Effect: This leads to a sustained muscle contraction and subsequent spastic paralysis.

-

Result: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are expelled.[14]

This targeted neuromuscular action is highly effective against a range of nematodes, including Ascaris (roundworm) and hookworm.[4][7]

Immunomodulatory Action: Restoring Immune Function

Beyond its anti-parasitic effects, Levamisole exhibits profound immunomodulatory properties, primarily by restoring depressed immune functions rather than stimulating them to above-normal levels.[5][6][14] Its effects are complex and impact various components of the immune system.

-

T-Lymphocyte Enhancement: Levamisole stimulates T-cell activation, proliferation, and function.[14][15]

-

Macrophage and Monocyte Activation: It potentiates the functions of monocytes and macrophages, including chemotaxis (cell movement) and phagocytosis (engulfing pathogens).[6][15]

-

Thymopoietin Mimicry: One proposed mechanism suggests that Levamisole may mimic the action of the thymic hormone thymopoietin, which plays a role in regulating the immune system.[16]

Caption: Simplified overview of Levamisole's immunomodulatory mechanism.

Historical Trajectory and Clinical Applications

The dual action of Levamisole led to a fascinating and diverse clinical history.

-

Anthelmintic (1960s-Present): It was first widely used as a dewormer in both veterinary (cattle, sheep) and human medicine.[4][17]

-

Immunomodulator (1970s-1990s): Its ability to restore immune function led to its investigation and use in various conditions. It was used off-label for rheumatoid arthritis and various dermatological conditions like warts and aphthous ulcers.[5][14]

-

Oncology Adjuvant (1990): The most significant application in human medicine came in 1990, when the FDA approved Levamisole (brand name Ergamisol) in combination with 5-fluorouracil (5-FU) as an adjuvant therapy for Dukes' C colon cancer following surgical resection.[18][19] This combination was shown to significantly improve patient survival.[19]

However, its use in humans was curtailed by the risk of serious side effects, most notably agranulocytosis, a severe drop in white blood cells that leaves patients vulnerable to infection.[14] This led to its withdrawal from the U.S. market for human use in 2000.[5]

Contemporary Status: Veterinary Staple and Illicit Adulterant

Today, Levamisole continues to be an important anthelmintic in veterinary medicine.[14] In a starkly negative turn, however, it has gained notoriety as a common cutting agent for illicit cocaine.[4] Its physical properties (white powder) and a possible mild stimulant effect of its metabolite, aminorex, make it a favored adulterant.[14] This has created a significant public health crisis, with cocaine users unknowingly exposed to Levamisole and suffering from its severe side effects, including vasculitis and agranulocytosis.[4]

Conclusion

The journey of this compound is intrinsically linked to the rise, diversification, and partial fall of its famous successor, Levamisole. From a laboratory precursor, it enabled the creation of a molecule that saved countless animals from parasitic infections, offered a new immunomodulatory approach to disease, and provided a crucial adjuvant therapy for cancer patients. The story serves as a powerful reminder of the foundational importance of synthetic chemistry in drug development and the complex, often unpredictable, life cycle of a pharmaceutical compound.

References

-

Gupta, M. (2016). Levamisole: A multi-faceted drug in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 82, 230-236. [Link]

-

Goldstein, G. (1978). Mode of action of levamisole. The Journal of Rheumatology. Supplement, 4, 143-148. [Link]

-

Pharmacology of Levamisole Hydrochloride (Levamod, Luvsole) ; Mechanism of action, Pharmacokinetics. (2023, April 30). YouTube. [Link]

-

Dr.Oracle. (2023, April 17). What is the mode of action of Levamisole (antiparasitic medication)? Dr.Oracle. [Link]

-

PrepChem.com. Synthesis of dl tetramisole hydrochloride. PrepChem.com. [Link]

-

Wikipedia. (n.d.). Levamisole. Wikipedia. [Link]

- Google Patents. (n.d.). US4314066A - Synthesis of tetramisole, levamisole and their derivatives.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Levamisole Hydrochloride? Patsnap Synapse. [Link]

- Google Patents. (n.d.). CN111138457A - Synthesis method of tetramisole hydrochloride.

-

DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). DEA Diversion Control Division. [Link]

-

Google Patents. (n.d.). EP 0010852 B1 - Process for the preparation of tetramisole. European Patent Office. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-IMINO-α-PHENYL-3-THIAZOLIDINEETHANOL MONOHYDROCHLORIDE | CAS 17899-33-1. Matrix Fine Chemicals. [Link]

- Google Patents. (n.d.). CN103242347B - Preparation method of tetramisole hydrochloride.

-

USA Chemical Suppliers. (n.d.). 17899-33-1 suppliers USA. USA Chemical Suppliers. [Link]

-

National Center for Biotechnology Information. (n.d.). Levamisole. PubChem. [Link]

-

University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. [Link]

-

PrepChem.com. Synthesis of levamisole. PrepChem.com. [Link]

-

Phcixos. (n.d.). The Chemical Properties and Synthesis of Levamisole HCl. Phcixos. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. PubChem. [Link]

-

Amery, W. K., & Bruynseels, J. P. (1992). Levamisole, the story and the lessons. International Journal of Immunopharmacology, 14(3), 481-486. [Link]

-

Janssen, P. A. (1976). The levamisole story. Progress in Drug Research, 20, 347-383. [Link]

-

Citeline News & Insights. (1990, June 25). JANSSEN's ERGAMISOL (LEVAMISOLE) APPROVED AS ADJUVANT IN DUKES' C COLON CANCER WITH 5-FU AFTER 7-1/2 MONTH NDA REVIEW; PRODUCT LAUNCH IS UNDERWAY. Citeline News & Insights. [Link]

-

De Brabander, M., De Crée, J., Vandebroek, J., Verhaegen, H., & Janssen, P. A. (1992). Levamisole in the treatment of cancer: anything new? (Review). Anticancer Research, 12(1), 177-187. [Link]

Sources

- 1. 2-IMINO-α-PHENYL-3-THIAZOLIDINEETHANOL MONOHYDROCHLORIDE | CAS 17899-33-1 15591-41-0 [matrix-fine-chemicals.com]

- 2. 17899-33-1 suppliers USA [americanchemicalsuppliers.com]

- 3. biosynth.com [biosynth.com]

- 4. Levamisole - Wikipedia [en.wikipedia.org]

- 5. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Levamisole: A multi-faceted drug in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 7. youtube.com [youtube.com]

- 8. Levamisole hydrochloride [sitem.herts.ac.uk]

- 9. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Toxicology of Levamisole_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol | C11H14N2OS | CID 86660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 15. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]

- 16. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The levamisole story - PubMed [pubmed.ncbi.nlm.nih.gov]